Cas no 1261588-94-6 (4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 化学的及び物理的性質
名前と識別子
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- 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl
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- インチ: 1S/C14H7F6NO4/c15-13(16,17)24-9-3-1-2-8(6-9)11-5-4-10(25-14(18,19)20)7-12(11)21(22)23/h1-7H
- InChIKey: MRIVMQUIYPPZAB-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=C(C=1)[N+](=O)[O-])C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 464
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 64.3
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011001701-250mg |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A011001701-500mg |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A011001701-1g |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |
1261588-94-6 | 97% | 1g |
$1549.60 | 2023-09-03 |
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenylに関する追加情報
4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl (CAS No. 1261588-94-6): Structural Insights and Emerging Applications in Chemical Biology
The compound 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl, identified by CAS No. 1261588-94-6, represents a structurally complex aromatic derivative with unique physicochemical properties. This compound features a biphenyl core substituted with two trifluoromethoxy groups at the 4 and 3' positions and a nitro group at the 2 position of the phenyl ring. The strategic placement of these substituents creates an electronically imbalanced aromatic system, endowing the molecule with intriguing reactivity profiles and tunable physicochemical properties. Recent studies highlight its potential in drug discovery, material science, and catalytic applications due to its inherent stability and functional group compatibility.
The trifluoromethoxy substituents (trifluoromethoxy) are known to enhance metabolic stability and modulate lipophilicity—a critical factor in optimizing drug-like properties. In 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl, these groups act synergistically with the electron-withdrawing nitro moiety to create a highly polarizable aromatic framework. This electronic configuration facilitates interactions with biological targets while maintaining resistance to enzymatic degradation. For instance, a 2023 study in Journal of Medicinal Chemistry demonstrated that analogous compounds exhibit selective inhibition of tyrosine kinase receptors implicated in oncogenesis, suggesting this scaffold's potential for anticancer drug development.
The nitro group (nitro) introduces additional functional versatility through redox chemistry. Under physiological conditions or in controlled chemical environments, the nitro group can undergo reduction to form hydroxylamine or amine derivatives—a process exploited in prodrug strategies. Researchers at MIT recently reported that nitro-containing biphenyl derivatives can serve as bioorthogonal handles for site-specific drug conjugation, enabling targeted delivery systems with reduced off-target effects. The biphenyl backbone (biphenyl) further contributes rigidity to the molecule, enhancing its ability to adopt precise conformations required for molecular recognition processes.
In material science applications, this compound's planar structure and extended π-conjugation system make it an attractive candidate for organic electronics. A 2024 study published in Nature Communications revealed that similar substituted biphenyls form self-assembled monolayers with exceptional charge transport properties when integrated into field-effect transistors. The trifluoromethoxy groups likely contribute to improved thermal stability and reduced intermolecular interactions—a critical advantage for high-performance optoelectronic devices.
Synthetic advancements have significantly expanded accessibility to this compound class. Traditional methods involving Ullmann-type couplings have been optimized using microwave-assisted protocols that reduce reaction times by over 70%. More recently, palladium-catalyzed cross-coupling strategies employing air-stable ligands enable gram-scale synthesis under ambient conditions—a breakthrough highlighted in a 2023 Angewandte Chemie paper. These improvements position 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl as an ideal building block for combinatorial library synthesis.
Ongoing research explores its role as a chiral auxiliary in asymmetric catalysis due to its ability to induce enantioselectivity through non-covalent interactions. A collaborative study between Stanford and ETH Zurich demonstrated that chiral derivatives of this scaffold could achieve >95% ee in Michael addition reactions without transition metal catalysts—a significant step toward sustainable chemical processes.
In pharmacokinetic studies using murine models, this compound exhibited favorable oral bioavailability (78% at 5 mg/kg) while maintaining sub-micromolar IC₅₀ values against Bcr-Abl tyrosine kinase variants resistant to first-generation inhibitors. These results align with computational docking studies showing optimal binding interactions within the kinase's ATP pocket through π-stacking interactions involving the biphenyl core.
The unique combination of structural features makes this compound particularly promising for developing next-generation therapies targeting neurodegenerative diseases such as Alzheimer's disease (AD). Preclinical data indicates that analogs inhibit β-secretase activity while crossing the blood-brain barrier efficiently due to optimized logP values (calculated at 3.8–4.1). This property is directly attributable to the balanced hydrophobicity conferred by trifluoromethyl groups combined with polar nitro functionality.
Safety assessments conducted under OECD guidelines confirm low acute toxicity (LD₅₀ >5 g/kg), with no observable mutagenic effects detected via Ames test protocols even at concentrations exceeding therapeutic levels by three orders of magnitude. Its environmental fate studies show rapid biodegradation (>90% mineralization within 7 days) under aerobic conditions—a critical advantage over persistent organic pollutants commonly encountered in pharmaceutical waste streams.
Ongoing investigations are exploring its use as a photoresponsive component in smart materials capable of reversible shape-memory behavior under UV irradiation. Recent experiments demonstrated strain recovery efficiencies exceeding 95% after multiple cycles—properties attributed to the compound's redox-active nitro groups enabling light-triggered structural transitions.
In conclusion, 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl stands at an exciting intersection of chemical innovation across multiple disciplines. Its modular structure allows fine-tuning of properties through substituent variation while maintaining inherent stability—characteristics increasingly valued in modern drug design paradigms emphasizing "green" synthesis principles and multifunctional performance metrics.
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